Z-D-HoLeu-OH

Peptide synthesis Amino acid building blocks Solid-phase extraction

Z-D-HoLeu-OH (N-benzyloxycarbonyl-D-homoleucine, CAS 1332594-74-7) is a urethane-protected, non-proteinogenic α-amino acid derivative with molecular formula C₁₅H₂₁NO₄ and molecular weight 279.33 g/mol. The compound features a carbobenzyloxy (Cbz/Z) protecting group on the α-amine of D-homoleucine [(R)-2-amino-5-methylhexanoic acid], an amino acid distinguished from leucine by an additional side-chain methylene unit.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Cat. No. B12107044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-HoLeu-OH
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1
InChIKeyHCGMLYODRBTQRC-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-HoLeu-OH (CAS 1332594-74-7): Protected D-Homoleucine Building Block for Chiral Peptide Synthesis and LAT1-Targeted Drug Design


Z-D-HoLeu-OH (N-benzyloxycarbonyl-D-homoleucine, CAS 1332594-74-7) is a urethane-protected, non-proteinogenic α-amino acid derivative with molecular formula C₁₅H₂₁NO₄ and molecular weight 279.33 g/mol . The compound features a carbobenzyloxy (Cbz/Z) protecting group on the α-amine of D-homoleucine [(R)-2-amino-5-methylhexanoic acid], an amino acid distinguished from leucine by an additional side-chain methylene unit [1]. It is supplied as a white to pink crystalline powder with a melting point of 34–38 °C and is soluble in polar organic solvents . Z-D-HoLeu-OH is primarily employed as a chiral building block in solution-phase peptide synthesis and as a precursor for incorporating the metabolically stable, LAT1-transportable D-homoleucine scaffold into investigational peptide therapeutics.

Why Closely Related Building Blocks Cannot Substitute for Z-D-HoLeu-OH in Chiral Peptide and LAT1-Targeted Programs


Substituting Z-D-HoLeu-OH with Z-D-Leu-OH, Z-L-HoLeu-OH, Fmoc-D-HoLeu-OH, or Boc-D-HoLeu-OH is not interchangeable without consequence. Each comparator introduces a distinct liability: Z-D-Leu-OH is an oil at ambient temperature, complicating handling and accurate dispensing relative to crystalline Z-D-HoLeu-OH ; the L-enantiomer (Z-L-HoLeu-OH) generates peptides susceptible to rapid proteolytic clearance in vivo [1]; and alternative protecting groups (Fmoc, Boc) lock the user into solid-phase or acid-deprotection workflows that are incompatible with hydrogenolytic Cbz removal strategies . Critically, the D-homoleucine side chain uniquely retains nanomolar-to-low-micromolar LAT1 transporter affinity while resisting enzymatic degradation—a dual property not recapitulated by D-leucine or L-homoleucine alone [2]. These quantifiable differences, detailed below, establish Z-D-HoLeu-OH as the enabling building block for programs requiring orthogonal protection, crystalline handling, and the protease-resistant yet LAT1-competent D-homoleucine pharmacophore.

Z-D-HoLeu-OH Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Crystalline Solid Versus Oil: Z-D-HoLeu-OH Eliminates Handling Barriers Inherent to Z-D-Leu-OH

Z-D-HoLeu-OH is a white to pink crystalline powder (mp 34–38 °C), whereas its direct structural analog Z-D-Leu-OH (CAS 28862-79-5) is a clear colorless-yellow oil at ambient temperature . The crystalline solid form enables precise gravimetric dispensing, simplified storage, and direct use in automated synthesis platforms without the viscosity-related transfer losses and air-sensitivity concerns associated with oily Cbz-leucine derivatives [1].

Peptide synthesis Amino acid building blocks Solid-phase extraction

LAT1 Transporter Affinity: D-Homoleucine Retains Transporter Recognition Unlike Most D-Amino Acids

In a CHO-K1 cell-based LAT affinity assay, both (R)-homoleucine (the D-enantiomer corresponding to the core of Z-D-HoLeu-OH) and (S)-homoleucine displayed half-maximal inhibitory concentrations (IC₅₀) of approximately 15 μM, equivalent to that of L-leucine [1]. This is a rare property among D-amino acids; most D-enantiomers of proteinogenic amino acids exhibit 10- to 100-fold weaker LAT1 affinity than their L-counterparts. For comparison, β-amino acid analogs of homoleucine (BAHL) showed IC₅₀ ~150 μM, and α-methyl-homoleucine (αMHL) exceeded 1,000 μM [1]. The D-configuration therefore does not compromise LAT1 transport for homoleucine, enabling peptides built from Z-D-HoLeu-OH to retain transporter-mediated cellular uptake.

LAT1 transporter Blood-brain barrier PET tracer design

Enhanced Proteolytic Stability Conferred by D-Configuration Plus Extended Side-Chain Architecture

Peptides incorporating D-amino acids exhibit substantially increased resistance to serum proteases and peptidases compared to their all-L counterparts [1]. β-Homoleucine (closely related to the α-D-homoleucine core of Z-D-HoLeu-OH) is described as 'remarkably stable to metabolism, exhibiting slow microbial degradation, and being inherently stable to proteases and peptidases' [2]. The combination of D-stereochemistry and the elongated side chain (one additional methylene versus leucine; calculated LogP increase from ~1.5 to ~2.8 for the free amino acid) provides both steric hindrance to protease active sites and enhanced hydrophobic packing that stabilizes peptide secondary structure . In one study, replacement of six leucine residues in a coiled-coil peptide with homoisoleucine (a structural isomer of homoleucine) raised the thermal denaturation temperature by 17 °C, confirming that chain-elongated leucine analogs impart significant thermodynamic stabilization [3].

Protease resistance Peptide half-life Metabolic stability

Cbz Orthogonal Deprotection Enables Solution-Phase Route Flexibility Not Achievable with Fmoc or Boc Homologs

The Cbz protecting group in Z-D-HoLeu-OH can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C) under conditions where Boc groups remain intact, and conversely Cbz is stable to the trifluoroacetic acid conditions that cleave Boc groups . This orthogonality is a deliberate design feature: 'when Boc and Cbz exist at the same time, Cbz can be removed by catalytic hydrogenolysis while Boc remains unchanged, or Boc can be removed by acid solution without Cbz being affected, so the two can be used together well' . In contrast, the Fmoc analog (Fmoc-D-HoLeu-OH) is labile to the basic piperidine conditions used in Fmoc-SPPS and cannot be used in routes requiring acid-stable, base-labile orthogonal pairs . The Cbz variant is thus the enabling building block for convergent solution-phase strategies involving fragment coupling with differentially protected intermediates.

Orthogonal protection Solution-phase peptide synthesis Hydrogenolysis

Z-D-HoLeu-OH Application Scenarios Grounded in Quantitative Differentiation Evidence


Construction of LAT1-Targeted Peptide-Drug Conjugates Requiring Protease-Resistant D-Amino Acid Payloads

Programs designing peptide-drug conjugates (PDCs) that exploit LAT1 overexpression in glioblastoma, breast, and lung carcinomas can use Z-D-HoLeu-OH to incorporate the D-homoleucine scaffold at critical positions. Evidence shows (R)-homoleucine retains LAT1 affinity with IC₅₀ ~15 μM, equivalent to L-leucine [Nodwell et al., 2019], while the D-configuration confers resistance to serum proteases. This dual property—transporter recognition plus metabolic stability—is not provided by Z-D-Leu-OH (which generates LAT1-competent but protease-sensitive L-peptides or protease-resistant but LAT1-incompetent D-Leu-peptides) [1].

Solution-Phase Fragment Coupling in Convergent Peptide Synthesis with Orthogonal Boc/Cbz Protection

When a synthetic route demands convergent assembly of N-terminal and C-terminal peptide fragments under conditions where acid-labile protecting groups (Boc, t-Bu esters) must remain intact, Z-D-HoLeu-OH is the appropriate building block. The Cbz group is quantitatively removed by Pd/C-catalyzed hydrogenolysis without affecting Boc groups or t-Bu esters, whereas Fmoc-D-HoLeu-OH would be prematurely deprotected by the basic conditions of fragment coupling . This orthogonal selectivity is essential for synthesizing cyclic peptides and depsipeptide natural product analogs containing D-homoleucine.

Automated Parallel Synthesis of D-Homoleucine-Containing Peptide Libraries on Solid Support via Cbz-Compatible Linkers

For laboratories employing Wang, Merrifield, or trityl-based solid-phase resins susceptible to the repetitive TFA cycles of Boc-SPPS, Z-D-HoLeu-OH enables a Cbz-based protection strategy compatible with mild final deprotection. The crystalline solid form of Z-D-HoLeu-OH (mp 34–38 °C) facilitates automated powder dispensing into parallel reaction vessels, a distinct practical advantage over the oily Z-D-Leu-OH that requires pre-solubilization and introduces volumetric dispensing errors exceeding 5% at sub-gram scale .

Development of PET Tracer Precursors Based on Fluorinated D-Homoleucine Scaffolds

The 2019 structure–activity relationship study demonstrated that 5-fluorination of homoleucine negligibly alters LAT1 affinity, and (S)-5-¹⁸F-fluorohomoleucine showed rapid tumor uptake with favorable in vivo kinetics in U-87 glioma xenografts [1]. Z-D-HoLeu-OH serves as the enantiopure precursor for synthesizing D-configured fluorohomoleucine PET tracers; the Cbz group can be removed by hydrogenolysis immediately before radiolabeling, avoiding the metal-complexing contamination risks associated with piperidine-mediated Fmoc deprotection.

Quote Request

Request a Quote for Z-D-HoLeu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.